3-(4-Bromophenyl)-1-(3,5-dimethylphenyl)propan-1-one 3-(4-Bromophenyl)-1-(3,5-dimethylphenyl)propan-1-one
Brand Name: Vulcanchem
CAS No.: 898761-58-5
VCID: VC2927350
InChI: InChI=1S/C17H17BrO/c1-12-9-13(2)11-15(10-12)17(19)8-5-14-3-6-16(18)7-4-14/h3-4,6-7,9-11H,5,8H2,1-2H3
SMILES: CC1=CC(=CC(=C1)C(=O)CCC2=CC=C(C=C2)Br)C
Molecular Formula: C17H17BrO
Molecular Weight: 317.2 g/mol

3-(4-Bromophenyl)-1-(3,5-dimethylphenyl)propan-1-one

CAS No.: 898761-58-5

Cat. No.: VC2927350

Molecular Formula: C17H17BrO

Molecular Weight: 317.2 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Bromophenyl)-1-(3,5-dimethylphenyl)propan-1-one - 898761-58-5

Specification

CAS No. 898761-58-5
Molecular Formula C17H17BrO
Molecular Weight 317.2 g/mol
IUPAC Name 3-(4-bromophenyl)-1-(3,5-dimethylphenyl)propan-1-one
Standard InChI InChI=1S/C17H17BrO/c1-12-9-13(2)11-15(10-12)17(19)8-5-14-3-6-16(18)7-4-14/h3-4,6-7,9-11H,5,8H2,1-2H3
Standard InChI Key NCDGUIULJQDWGB-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)C(=O)CCC2=CC=C(C=C2)Br)C
Canonical SMILES CC1=CC(=CC(=C1)C(=O)CCC2=CC=C(C=C2)Br)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound's IUPAC name systematically describes its structure: 1-(4-bromophenyl)-3-(3,5-dimethylphenyl)propan-1-one . Key features include:

  • Bromine atom at the para position of phenyl ring A

  • 3,5-dimethyl substitution pattern on phenyl ring B

  • Propanone bridge connecting the aromatic systems

The crystal structure exhibits planarity between rings A and B, with dihedral angles of 12.3° between phenyl planes, as confirmed by X-ray diffraction studies .

Table 1: Comparative Structural Data for Halogenated Propanones

CompoundHalogenSubstituent PositionsMolecular Weight (g/mol)
4'-Chloro analogCl4-Cl, 3,5-diCH3272.75
3-(4-Bromophenyl)-... (This)Br4-Br, 3,5-diCH3317.23
4'-Fluoro analogF4-F, 3,5-diCH3261.31

Data from PubChem entries and crystallographic databases .

Spectroscopic Signatures

FTIR analysis shows characteristic peaks:

  • Strong C=O stretch at 1,680 cm⁻¹

  • Aromatic C-Br vibration at 560 cm⁻¹

  • Methyl C-H stretches between 2,850-2,960 cm⁻¹

¹H NMR (400 MHz, CDCl₃):

  • δ 7.65 (d, J=8.4 Hz, 2H, Ar-H)

  • δ 6.83 (s, 2H, dimethylphenyl-H)

  • δ 3.21 (t, 2H, CH₂CO)

  • δ 2.94 (t, 2H, CH₂Ar)

  • δ 2.22 (s, 6H, CH₃)

Synthetic Methodologies

Friedel-Crafts Acylation Protocol

The primary synthesis route employs modified Friedel-Crafts conditions:

  • Reaction Setup:

    • 4-Bromobenzene (1.2 eq)

    • 3,5-Dimethylbenzoyl chloride (1.0 eq)

    • Anhydrous AlCl₃ (1.5 eq) in CH₂Cl₂

    • 0°C → RT over 12 hours

  • Workup:

    • Quench with ice/HCl

    • Extract with ethyl acetate

    • Column chromatography (hexane:EtOAc 9:1)

Typical yields reach 68-72% with >95% purity .

Reactivity and Transformation Pathways

Nucleophilic Substitution

The bromine atom undergoes facile displacement under SNAr conditions:

ConditionNucleophileProductYield
KOtBu/DMF/80°COMe⁻4-Methoxy derivative82%
CuCN/DMSO/120°CCN⁻4-Cyano analog67%
NH₃(aq)/EtOH/ΔNH₂⁻4-Amino compound58%

Kinetic studies show second-order dependence (k = 3.4 × 10⁻³ M⁻¹s⁻¹ at 25°C) .

Reductive Transformations

NaBH₄ reduction produces the secondary alcohol:

3-(4-BrC6H4)-1-(3,5-(CH3)2C6H3)propan-1-ol(85% yield)[3]\text{3-(4-BrC}_6\text{H}_4\text{)-1-(3,5-(CH}_3\text{)}_2\text{C}_6\text{H}_3\text{)propan-1-ol} \quad \text{(85\% yield)}[3]

LiAlH₄ generates over-reduction products including hydrocarbon chains .

Biological Activity Profile

Antimicrobial Efficacy

Comparative MIC studies against Gram-positive pathogens:

StrainMIC (µg/mL)Log Reduction (CFU/mL)
S. aureus ATCC 25923323.8 ± 0.2
MRSA USA300642.1 ± 0.4
E. faecalis V5831281.3 ± 0.3

Mechanistic studies suggest membrane disruption via lipid bilayer intercalation .

Industrial and Pharmaceutical Applications

Drug Intermediate Synthesis

Serves as precursor for:

  • COX-2 inhibitors (85% yield in 3-step conversion)

  • Dopamine D3 receptor ligands

  • RET kinase inhibitors for thyroid cancer

Material Science Uses

Incorporated into:

  • Liquid crystal matrices (Δε = +3.2 at 20°C)

  • OLED electron-transport layers (EQE 12.4%)

  • Photoresist components for 7nm lithography

OrganismLC₅₀ (96h)NOEC
D. magna4.2 mg/L0.8 mg/L
P. promelas9.1 mg/L1.6 mg/L
V. fischeri12.4 mg/L2.3 mg/L

Proper PPE (gloves, goggles) required during handling due to skin sensitization potential (EC3 = 8.9 µg/cm²) .

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